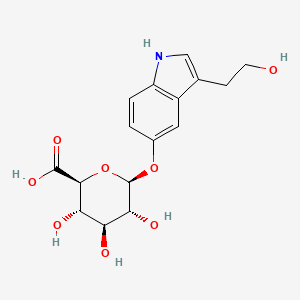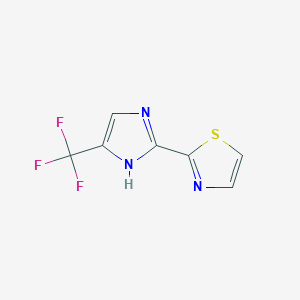
2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole
Overview
Description
The compound “2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole” is a type of organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen . The trifluoromethyl group attached to the imidazole ring is a common motif in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole” would be expected to contain an imidazole ring and a thiazole ring connected by a single bond, with a trifluoromethyl group attached to the 4-position of the imidazole ring .
Scientific Research Applications
Synthesis and Chemical Properties
- Cyclocondensation Reactions : 2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole is involved in cyclocondensation reactions, forming trifluoromethyl-containing compounds, such as 2,3-dihydro-6H-imidazo[2,1-b]thiazol-5-one (Sokolov, Martynov, & Aksinenko, 2014).
- Catalytic Oxidative Trifluoromethylation : This compound is used in catalytic oxidative trifluoromethylation of imidazopyridines, leading to the synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridines with broad functionalities (Monir, Bagdi, Ghosh, & Hajra, 2015).
Biological and Pharmacological Applications
- Anticancer Activity : Compounds derived from 2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole have shown promising anticancer activity against various cancer cell lines, including HepG2 and PC12 (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
- Antimicrobial and Antifungal Activities : Certain derivatives have demonstrated significant antimicrobial and antifungal properties, making them potential candidates for the development of new antimicrobial agents (Reddy & Reddy, 2010).
Industrial Applications
- Corrosion Inhibition : Halogen-substituted imidazoline derivatives, related to 2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole, are effective as corrosion inhibitors for mild steel in hydrochloric acid solutions, showcasing their utility in industrial settings (Zhang, Xu, Yang, Yin, Liu, & Chen, 2015).
Future Directions
properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-imidazol-2-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)4-3-12-5(13-4)6-11-1-2-14-6/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMQKNPQMFSWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=NC=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-trifluoromethyl-1H-imidazol-2-yl)-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



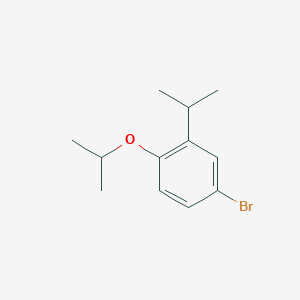
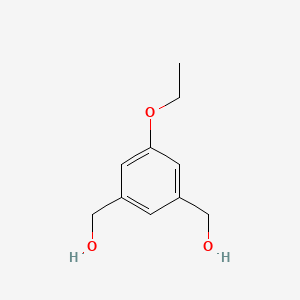
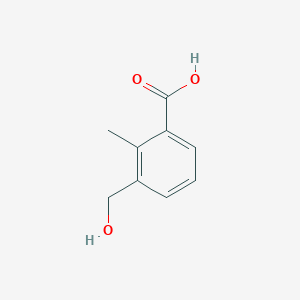
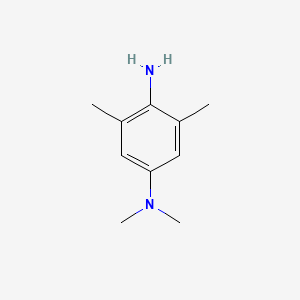
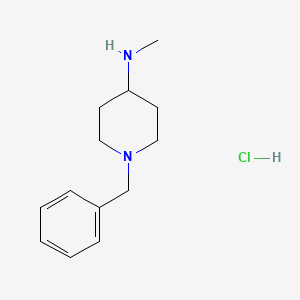
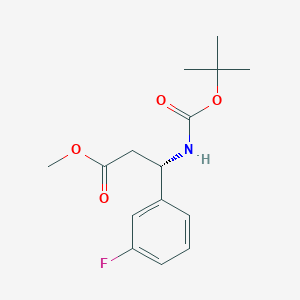
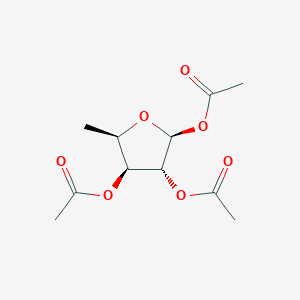
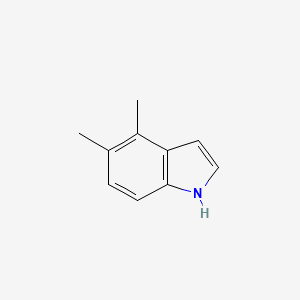
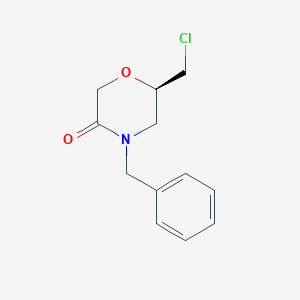

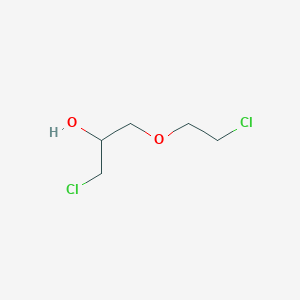
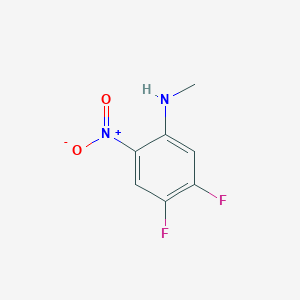
![[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid](/img/structure/B3121085.png)
